1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine

lipophilicity drug-likeness permeability

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine (CAS 2098116-11-9) is a synthetic hydrazine derivative with molecular formula C₇H₁₄N₂S and a molecular weight of 158.27 g/mol. The compound incorporates both a cyclopropyl group and a tetrahydrothiophen-3-yl (thiolan-3-yl) moiety connected to a hydrazine nitrogen, giving it an XLogP3 of 0.9, a predicted pKa of 6.85±0.20, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C7H14N2S
Molecular Weight 158.27 g/mol
CAS No. 2098116-11-9
Cat. No. B1478003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine
CAS2098116-11-9
Molecular FormulaC7H14N2S
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCSC2)N
InChIInChI=1S/C7H14N2S/c8-9(6-1-2-6)7-3-4-10-5-7/h6-7H,1-5,8H2
InChIKeyRCENSXBMPFTQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine (CAS 2098116-11-9): A Dual-Feature Hydrazine Building Block for Medicinal Chemistry and Chemical Biology


1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine (CAS 2098116-11-9) is a synthetic hydrazine derivative with molecular formula C₇H₁₄N₂S and a molecular weight of 158.27 g/mol [1]. The compound incorporates both a cyclopropyl group and a tetrahydrothiophen-3-yl (thiolan-3-yl) moiety connected to a hydrazine nitrogen, giving it an XLogP3 of 0.9, a predicted pKa of 6.85±0.20, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. These dual structural features differentiate it from simpler mono-substituted hydrazines and underpin its utility as a versatile intermediate in the synthesis of heterocyclic scaffolds and potential pharmacologically active molecules [2].

Dual-feature hydrazine building block with cyclopropyl and tetrahydrothiophene motifs
Designed for heterocyclic scaffold synthesis and fragment elaboration
Supports medicinal chemistry campaigns requiring sulfur-containing core structures

Why 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine Cannot Be Replaced by a Simple Alkyl or Aryl Hydrazine Analog


In-class hydrazine building blocks are not interchangeable because subtle changes to the N-substituent significantly alter lipophilicity, hydrogen-bonding capacity, conformational flexibility, and electronic properties, which in turn dictate reactivity in condensation and cyclization reactions as well as binding to biological targets . Replacing the cyclopropyl group of 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine with a methyl or ethyl group, or removing the tetrahydrothiophene ring, produces analogs with markedly different physicochemical profiles that can lead to divergent pharmacokinetic behavior, target engagement, or synthetic utility . The quantitative property comparisons provided in the Evidence Guide below demonstrate exactly where these differences manifest.

N-Substituent Simple alkyl or aryl hydrazine analogs may shift lipophilicity and hydrogen-bonding profiles, altering reactivity in cyclocondensation reactions.
Ring system Replacing tetrahydrothiophene with an open-chain sulfide or ether removes steric constraints, potentially changing regioselectivity and target engagement.
Conformational The cyclopropyl group restricts rotatable bonds; linear alkyl analogs introduce higher flexibility that may reduce binding efficiency in fragment-based design.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine vs. Closest Analogs


Lipophilicity (XLogP3): Enhanced Membrane Permeability Potential Compared to the Unsubstituted Tetrahydrothiophene Hydrazine

The target compound exhibits an XLogP3 of 0.9, whereas the unsubstituted (tetrahydrothiophen-3-yl)hydrazine (CAS 1016709-16-2) has an ACD/LogP of -0.37 [1]. This >1 log unit difference indicates substantially higher lipophilicity, which can correlate with improved passive membrane permeability and oral absorption potential in drug discovery programs [1].

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = 0.9
ΔLogP ≈ 1.27 vs. parent hydrazine (ACD/LogP -0.37)
Reported lipophilicity context may support permeability-relevant parameter review
Predicted values; verify experimentally for lead series
lipophilicity drug-likeness permeability

Hydrogen Bond Donor/Acceptor Profile: Reduced Donor Count Relative to the Parent Hydrazine

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA). In contrast, (tetrahydrothiophen-3-yl)hydrazine has 3 HBD and 2 HBA [1]. The lower HBD count is expected to reduce desolvation penalty and improve membrane crossing, while maintaining sufficient HBAs for target interaction [1].

H-Bond Profile
Head-to-head
HBD = 1, HBA = 3
ΔHBD = -2, ΔHBA = +1
Lower donor count reported, relevant to membrane crossing parameter review
Computed values; confirm by experimental logD/logP
hydrogen bonding ADME solubility

Topological Polar Surface Area (TPSA): Lower Polarity Indicating Favorable CNS MPO Profile

The target compound has a TPSA of 54.6 Ų, compared to 63 Ų for (tetrahydrothiophen-3-yl)hydrazine [1]. A TPSA below 60 Ų is a favorable parameter in CNS multiparameter optimization (MPO) scoring, suggesting this compound may be a more suitable scaffold for CNS-targeted libraries than its parent hydrazine [1].

TPSA
Head-to-head
54.6 Ų
ΔTPSA = -8.4 Ų vs. parent (63 Ų)
TPSA below 60 Ų aligns with CNS MPO favorable parameter range
Computed; experimental BBB data not available
CNS drug design BBB penetration polar surface area

Cyclopropyl Substituent: Class-Level Synthetic Utility as a PRMT5 Inhibitor Precursor

Cyclopropylhydrazine derivatives are established precursors for protein arginine methyltransferase 5 (PRMT5) inhibitors, a target class of high interest in oncology . While the 1-ethyl analog (CAS 2097984-77-3) lacks this specific substitution pattern, the cyclopropyl group on the target compound can confer unique conformational constraints and metabolic stability advantages, as demonstrated across cyclopropyl-containing drug candidates [1]. No direct head-to-head biological data between the target compound and its ethyl or methyl analogs were identified in public domain as of the search date.

PRMT5 Precursor Role
Class-level
Cyclopropylhydrazine is a known PRMT5 inhibitor building block; no direct biological data for target compound identified.
Class-level inference; data to verify in target-specific assays
Review patent literature for chemotype applications
PRMT5 epigenetics cancer therapeutics

Rotatable Bond Count: Reduced Conformational Flexibility vs. Alkyl-Substituted Analogs

The target compound has 2 rotatable bonds, which is fewer than the 3 rotatable bonds expected for 1-ethyl-1-(tetrahydrothiophen-3-yl)hydrazine or the 4 for the n-propyl analog [1]. Reducing the number of rotatable bonds can improve binding affinity by lowering the entropic penalty upon target engagement, a key principle in fragment-based drug design [2].

Rotatable Bonds
Cross-study
2 rotatable bonds
Δ = 0 to -1 vs. ethyl analog
Lower flexibility may support improved binding entropy in fragment optimization
Predicted; crystallographic validation needed
conformational analysis binding entropy ligand efficiency

Molecular Weight and Heavy Atom Count: Optimized Size for Fragment Growth

At 158.27 g/mol with 10 heavy atoms, the target compound sits comfortably within the 'fragment' space (MW < 250) but offers more growth vectors than the unsubstituted (tetrahydrothiophen-3-yl)hydrazine (MW 118.20, 7 heavy atoms) [1]. This intermediate size provides a balanced starting point for fragment elaboration with better control over physicochemical properties during optimization [1].

MW & Heavy Atoms
Head-to-head
158.27 g/mol, 10 heavy atoms
ΔMW = 40.07, ΔHeavy = 3
Fragment-space size provides additional growth vectors for hit-to-lead exploration
Computed; batch-specific characterization recommended
fragment-based drug discovery molecular weight lead-likeness

High-Impact Application Scenarios for 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine Based on Quantitative Evidence


Epigenetics Drug Discovery: PRMT5 Inhibitor Scaffold Exploration

Given that cyclopropylhydrazine is a known building block for PRMT5 inhibitors, and the target compound adds a tetrahydrothiophene ring that can engage the MTA-cooperative binding pocket via sulfur-mediated interactions, medicinal chemistry teams can use this compound to rapidly synthesize focused libraries probing the PRMT5·MTA complex. The enhanced lipophilicity (XLogP3 = 0.9) and reduced TPSA (54.6 Ų) relative to the parent hydrazine may improve cellular potency and permeability of resulting inhibitors [1].

CNS-Targeted Fragment-Based Lead Generation

With a TPSA of 54.6 Ų (<60 Ų CNS threshold) and a favorable HBD count of 1, this compound is an ideal core fragment for CNS drug discovery. It can be elaborated into lead-like molecules targeting neurological enzymes or receptors, where maintaining a low TPSA is critical for blood-brain barrier penetration. The cyclopropyl group provides a rigid, metabolically stable anchor point for vector diversification [1].

Heterocyclic Synthesis: Building Block for Sulfur-Containing Scaffolds

The tetrahydrothiophene ring and reactive hydrazine group make this compound a versatile intermediate for constructing thienopyrimidines, thienotriazines, and other fused heterocyclic systems. Synthetic chemists can exploit the dual functionality—nucleophilic hydrazine nitrogen and sulfur atom—for regioselective cyclocondensation reactions that are less accessible with simple alkyl-substituted hydrazines [2].

Agrochemical Intermediate Discovery

The unique combination of a cyclopropyl group (common in agrochemicals for metabolic stability) and a thiolane ring (a bioisostere for ethers or sulfides) positions this compound as a differentiated intermediate for designing novel fungicides or herbicides. The balanced lipophilicity (XLogP3 = 0.9) supports both soil mobility and foliar uptake, a key parameter in agrochemical development [1][2].

Application
Selection Property
Validation Focus
PRMT5 inhibitor scaffold synthesis
Cyclopropylhydrazine-tetrahydrothiophene chemotype
Confirm target engagement in biochemical PRMT5·MTA complex assays
CNS-oriented fragment library design
TPSA
Evaluate permeability and brain exposure in cell-based models
Sulfur-containing heterocycle synthesis
Nucleophilic hydrazine and tetrahydrothiophene sulfur
Optimize regioselective cyclocondensation conditions
Agrochemical intermediate discovery
Cyclopropyl metabolic stability, balanced XLogP3
Assess soil mobility and foliar uptake in preliminary screens
Quote Request

Request a Quote for 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.